molecular formula C20H15FN2O3S B2914290 (4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol CAS No. 860785-85-9

(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol

Cat. No. B2914290
M. Wt: 382.41
InChI Key: ACFIWNZAAZILDA-UHFFFAOYSA-N
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Description

(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol, also known as FSPPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Theoretical Insights and Molecular Analysis

Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the molecular structure and active sites of compounds similar to "(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol". For example, a theoretical study on (RS)-(4-fluorophenyl) (pyridine-2yl) methanol explored the frontier orbital gap and molecular electrostatic potential map, providing insight into the molecule's active sites (Trivedi, 2017).

Synthesis and Structural Analysis

The synthesis of complex molecules incorporating fluorophenyl groups has been a focus of research, aiming to explore their chemical and physical properties. For instance, research on the synthesis and crystal structure of compounds related to the target molecule has shown that DFT can effectively predict molecular structures that are consistent with experimental data, which is crucial for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Application in Polymer Science

One notable application area for compounds similar to "(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol" is in the development of proton exchange membranes (PEMs) for fuel cell applications. Research has been conducted on sulfonated poly(arylene ether sulfone)s, where the introduction of fluorophenyl groups has been shown to affect the properties of the resulting polymers. These studies indicate that such compounds can significantly influence the performance of PEMs in fuel cells, demonstrating their potential in renewable energy technologies (Kim et al., 2008).

Molecular Interactions and Reactivity

Investigations into the interactions and reactivity of fluorophenyl compounds have provided insights into their potential applications in various chemical syntheses and material science. For example, studies on the reaction intermediates and the synthesis of 2, 4, 6-triaryl pyridines have explored the reactivity of fluorophenyl compounds, highlighting their versatility in organic synthesis (Agarwal, 2012).

properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c21-16-10-8-14(9-11-16)19(24)18-13-15-5-4-12-22-20(15)23(18)27(25,26)17-6-2-1-3-7-17/h1-13,19,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIWNZAAZILDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol

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